N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s consistency and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the enzyme’s active site, disrupting its normal function and leading to reduced tumor cell proliferation . The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and cyanoacetamide derivatives, such as:
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- 2-[(2-cyanophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
Uniqueness
What sets N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15-9-12(21-2)7-8-13(15)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDVTYHWTUVMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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